acetate CAS No. 41230-57-3](/img/structure/B12800057.png)
Ethyl[(5-amino-3-methyl-1,2-oxazol-4-yl)amino](oxo)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 157970 is a chemical compound that has garnered interest in various fields of scientific research. It is known for its potential applications in medicinal chemistry, particularly in the study of neurodegenerative diseases and cancer. The compound’s unique properties make it a valuable tool for researchers aiming to understand complex biological processes and develop new therapeutic strategies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NSC 157970 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents under controlled conditions. The exact synthetic route can vary, but it generally includes:
Formation of Intermediates: Initial steps often involve the preparation of intermediate compounds through reactions such as condensation or cyclization.
Final Assembly: The final steps involve the assembly of the target compound through reactions like nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of NSC 157970 would require optimization of the synthetic route to ensure high yield and purity. This often involves scaling up the reaction conditions, using more efficient catalysts, and implementing purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
NSC 157970 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
NSC 157970 has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of NSC 157970 involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes or receptors, leading to changes in cellular processes. For example, in cancer research, NSC 157970 may inhibit the growth of cancer cells by interfering with signaling pathways that regulate cell proliferation and survival.
Comparaison Avec Des Composés Similaires
NSC 157970 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like NSC 125973 and NSC 36586 share structural similarities with NSC 157970.
Uniqueness: NSC 157970 may have unique binding properties or biological activities that distinguish it from other compounds. For instance, its ability to selectively target specific pathways or its higher potency in certain assays.
Propriétés
Numéro CAS |
41230-57-3 |
|---|---|
Formule moléculaire |
C8H11N3O4 |
Poids moléculaire |
213.19 g/mol |
Nom IUPAC |
ethyl 2-[(5-amino-3-methyl-1,2-oxazol-4-yl)amino]-2-oxoacetate |
InChI |
InChI=1S/C8H11N3O4/c1-3-14-8(13)7(12)10-5-4(2)11-15-6(5)9/h3,9H2,1-2H3,(H,10,12) |
Clé InChI |
ZAYNQQKBMRUIKF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)NC1=C(ON=C1C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


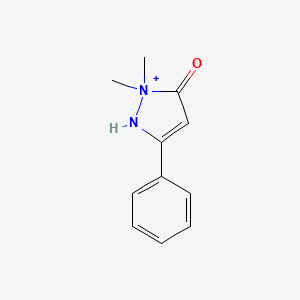
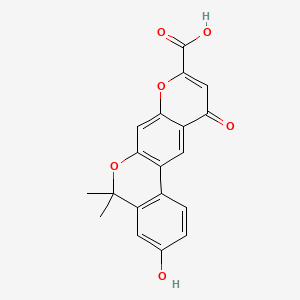
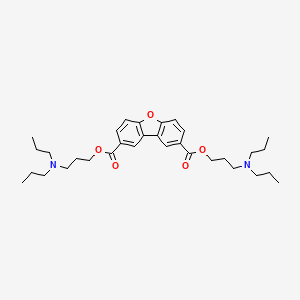
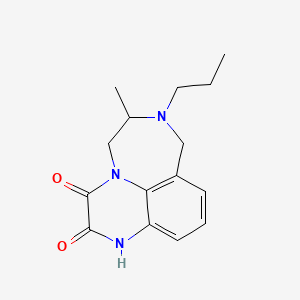
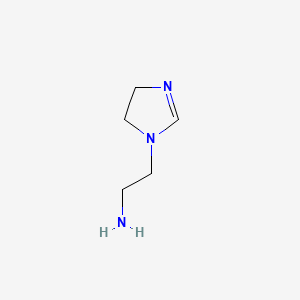
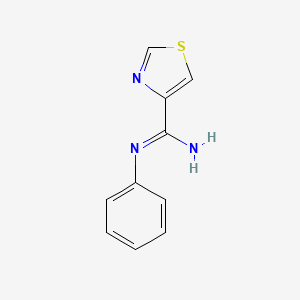
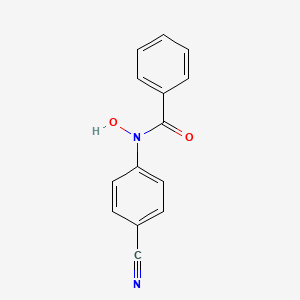
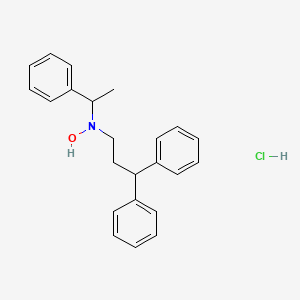
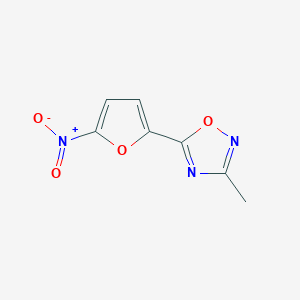
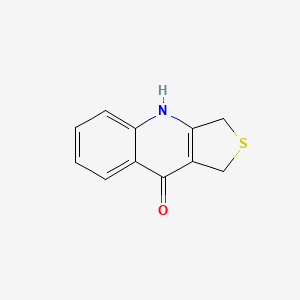



![S-[3-[3-acetylsulfanylpropyl(dimethyl)silyl]propyl] ethanethioate](/img/structure/B12800037.png)
